2-{[1-(Bromomethyl)cyclopropyl]methyl}-5-methyloxolane
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Overview
Description
2-{[1-(Bromomethyl)cyclopropyl]methyl}-5-methyloxolane is a chemical compound with the molecular formula C10H17BrO. It is characterized by the presence of a bromomethyl group attached to a cyclopropyl ring, which is further connected to a methyloxolane ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(Bromomethyl)cyclopropyl]methyl}-5-methyloxolane typically involves the bromination of cyclopropylmethyl derivatives. One common method involves the reaction of cyclopropylmethyl ketones or aldehydes with bromine or other brominating agents such as cyanogen bromide (BrCN) in the presence of a base like triethylamine (Et3N) . The reaction proceeds through the formation of an α-bromoketone intermediate, which then undergoes further transformations to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Bromomethyl)cyclopropyl]methyl}-5-methyloxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of cyclopropylmethyl derivatives without the bromine atom.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce alcohols or ketones .
Scientific Research Applications
2-{[1-(Bromomethyl)cyclopropyl]methyl}-5-methyloxolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[1-(Bromomethyl)cyclopropyl]methyl}-5-methyloxolane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The cyclopropyl ring can also undergo ring-opening reactions under certain conditions, leading to the formation of different products .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[1-(bromomethyl)cyclopropyl]acetate: Similar in structure but with an acetate group instead of the methyloxolane ring.
Cyclopropylmethyl bromide: Lacks the methyloxolane ring, making it less complex.
Bromomethylcyclopropane: A simpler compound with only the bromomethyl and cyclopropyl groups.
Uniqueness
2-{[1-(Bromomethyl)cyclopropyl]methyl}-5-methyloxolane is unique due to the presence of both the cyclopropyl and methyloxolane rings, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C10H17BrO |
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Molecular Weight |
233.14 g/mol |
IUPAC Name |
2-[[1-(bromomethyl)cyclopropyl]methyl]-5-methyloxolane |
InChI |
InChI=1S/C10H17BrO/c1-8-2-3-9(12-8)6-10(7-11)4-5-10/h8-9H,2-7H2,1H3 |
InChI Key |
UEMXSTAICLUKRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(O1)CC2(CC2)CBr |
Origin of Product |
United States |
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